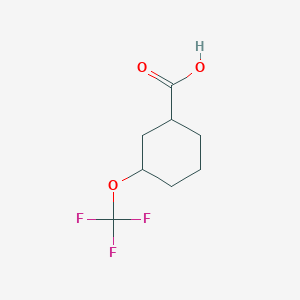

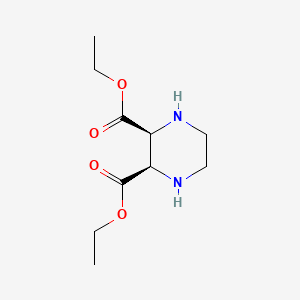

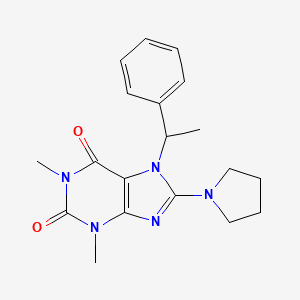

(2S,3R)-diethyl piperazine-2,3-dicarboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“(2S,3R)-diethyl piperazine-2,3-dicarboxylate” is a piperazine derivative. Piperazines are a class of organic compounds containing a six-membered ring with two nitrogen atoms at opposite positions in the ring. The “2S,3R” notation indicates the stereochemistry of the molecule, with the numbers referring to the carbon atoms in the molecule .

Molecular Structure Analysis

The molecular structure of a compound can be analyzed using various techniques such as X-ray crystallography, nuclear magnetic resonance (NMR), and electron microscopy . These techniques can provide information about the arrangement of atoms in the molecule and the type of bonds present.Chemical Reactions Analysis

The chemical reactions of a compound depend on its functional groups. Piperazine derivatives are known to participate in a variety of reactions due to the presence of the piperazine ring . The specific reactions of “(2S,3R)-diethyl piperazine-2,3-dicarboxylate” would depend on the other functional groups present in the molecule.Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be determined through various experimental techniques. These properties include melting point, boiling point, solubility, and reactivity .Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

Synthesis of Aziridine-2,3-dicarboxylic Acid : A study by Legters, Thijs, & Zwanenburg (1991) details the conversion of diethyl (2R,3R)-(−)-oxirane-2,3-dicarboxylate into diethyl (2S,3S)-(+)-aziridine-2,3-dicarboxylate. This conversion is significant for the synthesis of aziridine-2,3-dicarboxylic acid, a naturally occurring product.

Synthesis of Piperazine-2-acetic Acid Esters : Gao and Renslo (2007) conducted research on the synthesis of differentially protected 2-(hydroxymethyl)piperazines, starting from (2S)-piperazine-2-carboxylic acid dihydrochloride. This synthesis is crucial for the preparation of biologically active compounds and chemical scaffolds for combinatorial libraries. See Gao & Renslo (2007) for more details.

Biological and Medicinal Applications

NMDA Receptor Antagonism : Feng et al. (2004) discovered that (2S*,3R*)-1-(biphenyl-4-carbonyl)piperazine-2,3-dicarboxylic acid and its derivatives are moderate affinity, competitive N-methyl-D-aspartate (NMDA) receptor antagonists. This discovery is significant in understanding the selectivity among NMDA receptor 2 subunit (NR2) subunits. For more information, refer to Feng et al. (2004).

Thermal Decomposition in Flame Retardant Application : Nguyen et al. (2014) investigated the thermal decomposition of cotton fabric treated with piperazine-phosphonates derivatives, highlighting their potential in flame retardant applications. This research is essential in understanding the action of these derivatives on cotton fabric. Details can be found in Nguyen et al. (2014).

Synthesis of Enantiomerically Pure Piperazine-2-acetic Acid Esters : Research by Guduru et al. (2018) on the synthesis of enantiomerically pure 3-substituted piperazine-2-acetic acid esters demonstrates the versatility of the piperazine heterocycle in the development of diverse and novel compounds. The study is vital for the production of Csp3-enriched compound libraries for drug discovery. More information is available in Guduru et al. (2018).

Degradation in Carbon Dioxide Capture : Freeman, Davis, & Rochelle (2010) analyzed the degradation of aqueous piperazine in carbon dioxide capture, emphasizing the solvent's resistance to thermal degradation and oxidation. This research is crucial for understanding the use of piperazine in CO2 capture processes. Refer to Freeman, Davis, & Rochelle (2010) for details.

Anti-Inflammatory and Anticancer Activities : Kumar et al. (2014) synthesized piperazine dione derivatives and evaluated them for anti-inflammatory and anticancer activities. This research highlights the potential of piperazine derivatives in the development of new therapeutics. More information can be found in Kumar et al. (2014).

Wirkmechanismus

Target of Action

The primary targets of “(2S,3R)-diethyl piperazine-2,3-dicarboxylate” are currently unknown.

Biochemical Pathways

As a research compound, its effects on cellular and molecular pathways need to be investigated .

Pharmacokinetics

Research is required to determine its bioavailability and pharmacokinetic profile .

Action Environment

Factors such as pH, temperature, and presence of other molecules could potentially affect its activity .

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

diethyl (2S,3R)-piperazine-2,3-dicarboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18N2O4/c1-3-15-9(13)7-8(10(14)16-4-2)12-6-5-11-7/h7-8,11-12H,3-6H2,1-2H3/t7-,8+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJNSKDRGNWNBSR-OCAPTIKFSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1C(NCCN1)C(=O)OCC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@H]1[C@H](NCCN1)C(=O)OCC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2S,3R)-diethyl piperazine-2,3-dicarboxylate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(tert-butyl)-4-({1-[(3,5-dimethylisoxazol-4-yl)sulfonyl]piperidin-4-yl}acetyl)piperazine-1-carboxamide](/img/structure/B2466570.png)

![3-(2-chlorophenyl)-5-methyl-N-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)isoxazole-4-carboxamide](/img/structure/B2466576.png)